3-氨基壬酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

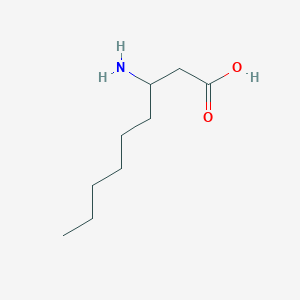

3-Aminononanoic acid is a type of alpha-amino acid . It has a molecular formula of C9H19NO2 and an average mass of 173.253 Da .

Synthesis Analysis

The synthesis of 3-Aminononanoic acid involves the use of whole-cell biocatalytic cascades for the valorization of fatty acids . The VinN-type adenylation enzyme loads a specific β-amino acid unit onto an acyl carrier protein, and the VinM-type adenylation enzyme aminoacylates the β-amino acid moiety to form a dipeptidyl unit .Molecular Structure Analysis

The molecular structure of 3-Aminononanoic acid consists of an amino group, a carboxyl group, and a side chain or R group, which are all attached to the alpha carbon .Physical And Chemical Properties Analysis

3-Aminononanoic acid has a molecular formula of C9H19NO2 and an average mass of 173.253 Da . More detailed physical and chemical properties are not available in the search results.科学研究应用

Biosynthesis of Macrolactam Polyketides

3-Aminononanoic acid plays a crucial role in the biosynthesis of β-amino acid-containing macrolactam polyketides . These compounds are a class of macrocyclic polyketides produced by Actinobacteria, which exhibit potent biological activities. The incorporation of 3-Aminononanoic acid as a starter unit in polyketide synthases contributes to the structural diversity and biological functionality of these antibiotics.

Enzymatic Activity and Substrate Specificity

Biochemical studies have identified enzymes like CmiS6 that exhibit high activity toward 3-Aminononanoic acid . Understanding the substrate specificity of these enzymes can lead to the development of novel antibiotics and therapeutic agents by enabling the targeted biosynthesis of desired polyketide structures.

Structural Modification of Natural Products

The introduction of amino acids like 3-Aminononanoic acid into natural products can significantly enhance their solubility, activity, and reduce adverse effects . This application is particularly valuable in medicinal chemistry for the structural modification of natural products to improve drug performance.

Synthesis of Nylon Precursors

3-Aminononanoic acid is an important intermediate in the synthesis of azelaic and 9-aminononanoic acids, which are precursors for nylons such as Nylon 6,9 . The development of efficient and scalable methods for synthesizing these ω-functionalized nonanoic acids is crucial for industrial applications.

Mutasynthesis of Polyketide Derivatives

Mutasynthesis is a technique that involves the incorporation of substrate analogs into the biosynthetic pathways to produce novel compounds. 3-Aminononanoic acid can be used in mutasynthesis to create derivatives of macrolactam polyketides, expanding the diversity of these biologically active molecules .

Pharmacological Activities

Due to its structural features, 3-Aminononanoic acid can be employed in drug synthesis to explore its pharmacological activities. Its potential roles in antitumor, anti-HIV, and anti-fatigue effects make it a compound of interest in pharmaceutical research .

安全和危害

作用机制

Target of Action

It’s worth noting that amino acids, in general, play a crucial role in various biological processes, including protein synthesis and energy production .

Mode of Action

Amino acids typically interact with their targets through various mechanisms, such as serving as substrates for enzymes, participating in signal transduction pathways, or acting as neurotransmitters .

Biochemical Pathways

3-Aminononanoic acid may be involved in the biosynthesis of β-amino acid-containing macrolactam polyketides, a class of antibiotics produced by Actinobacteria . These antibiotics are biosynthesized from various β-amino acid starter units, contributing to their structural diversity .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight, logp, and hydrogen bond donors and acceptors, can provide some insights into its potential pharmacokinetic behavior .

Result of Action

Amino acids, in general, can influence various cellular processes, including protein synthesis, cell signaling, and energy metabolism .

Action Environment

The action, efficacy, and stability of 3-Aminononanoic acid can be influenced by various environmental factors. For instance, the composition of plankton fatty acids, which includes various amino acids, can be influenced by environmental factors such as water quality indicators .

属性

IUPAC Name |

3-aminononanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-2-3-4-5-6-8(10)7-9(11)12/h8H,2-7,10H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJXIPXCQNHXJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminononanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl (4-(hydroxymethyl)bicyclo[2.1.1]hexan-1-yl)carbamate](/img/structure/B2924237.png)

![N-(4-cyclohexylphenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B2924244.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methylbenzamide](/img/structure/B2924245.png)

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-5-methylfuran-2-carboxylic acid](/img/structure/B2924252.png)

![2-({2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine](/img/structure/B2924253.png)

![4-[(4-Fluorosulfonyloxy-3,5-dimethylphenyl)methyl]morpholine](/img/structure/B2924257.png)

![methyl 4-({2-[7-(1-azepanyl)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2924258.png)